2-Allyl-6-nitroaniline
Overview
Description
2-Allyl-6-nitroaniline is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. It is a derivative of aniline, which is a benzene ring with a nitrogen atom attached .
Synthesis Analysis
The synthesis of anilines, including 2-Allyl-6-nitroaniline, generally involves the nitration of arenes and the reduction of nitroarenes . A highly selective diallylation reaction of anilines with allyl bromide has also been reported .Molecular Structure Analysis
The molecular structure of 2-Allyl-6-nitroaniline is characterized by the presence of a benzene ring, a nitrogen atom, and an allyl group . Further structural analysis would require specific experimental data.Chemical Reactions Analysis
Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Scientific Research Applications
Catalytic Reduction
2-Allyl-6-nitroaniline, a derivative of 2-nitroaniline, has been explored in research focusing on its catalytic reduction. 2-nitroaniline is reduced to less toxic and environmentally benign products such as o-phenylenediamine. Various reducing agents and catalytic systems, including silica-supported gold nanoparticles, have been studied for this purpose (Naseem, Begum, & Farooqi, 2017).
Synthesis of Derivatives
Research has been conducted on synthesizing derivatives from compounds similar to 2-Allyl-6-nitroaniline. For instance, the transformation of eugenol to derivatives like 4-allyl-2-methoxy-6-nitrophenol and 4-allyl-2-methoxy-6-aminophenol has been explored. This involves processes such as nitration and reduction, which are key in understanding the chemical transformations of nitroaniline derivatives (Sudarma, Ulfa, & Sarkono, 2010).
Conversion to Dihydrofurans
Allylic nitro compounds, which include structures like 2-Allyl-6-nitroaniline, can be converted into substituted 2,3-dihydrofurans. This process is catalyzed by palladium complexes, representing a novel application in organic synthesis (Nakano, Miyazaki, & Kamimura, 2014).
Allylic Amination
Research involving the allylic amination of olefins has implicated certain nitroso compounds, which are structurally related to 2-Allyl-6-nitroaniline, as reactive intermediates. This process is significant for creating various organic compounds and has applications in organic synthesis (Srivastava, Tarver, & Nicholas, 2007).
Polymer Synthesis
2-Allyl-6-nitroaniline derivatives have been used in the synthesis of thermosetting polymers. For example, research on poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s demonstrates the utility of allyl-containing compounds in developing high molecular weight polymers with potential applications in materials science (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Glycosylation Processes
2-Allyl-6-nitroaniline related compounds have been explored in glycosylation processes. For example, 2,3-unsaturated allyl glycosides, which share structural similarities, have been used for the α-glycosylation of alcohols. This method has implications in the synthesis of complex organic molecules (Kumar, Aga, Rouf, Shah, & Taneja, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitro-6-prop-2-enylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-4-7-5-3-6-8(9(7)10)11(12)13/h2-3,5-6H,1,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCUCTGDLIUQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-nitroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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